Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13606558
Molecular Formula: C14H24ClNO4
Molecular Weight: 305.80 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate -](/images/structure/VC13606558.png)
Specification
Molecular Formula | C14H24ClNO4 |
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Molecular Weight | 305.80 g/mol |
IUPAC Name | tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H24ClNO4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)4-5-12(17)19-10-15/h11H,4-10H2,1-3H3 |
Standard InChI Key | AEAZCZSGRHQBBV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OCCl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OCCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a 3-(chloromethoxy)-3-oxopropyl group. The Boc group at the 1-position serves as a common nitrogen-protecting moiety in organic synthesis. Key structural elements include:
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Piperidine core: A six-membered amine ring providing conformational rigidity .
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Boc protection: Enhances solubility and stabilizes the amine during synthetic manipulations .
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3-(Chloromethoxy)-3-oxopropyl side chain: Introduces electrophilic reactivity via the ketone and chloroalkoxy groups, enabling further functionalization .
Table 1: Deduced Molecular Properties
Property | Value |
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Molecular formula | C₁₆H₂₆ClNO₅ |
Molecular weight | 355.84 g/mol |
IUPAC name | tert-Butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate |
Key functional groups | Boc-protected amine, ketone, chloromethyl ether |
These values are extrapolated from analogs such as tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (MW 241.33 g/mol) and tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (MW 217.24 g/mol) , adjusted for the chloromethoxy substituent.
Spectroscopic Characteristics
While experimental data for this compound is unavailable, predictions based on similar structures suggest:
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IR spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O of Boc and ketone) and ~750 cm⁻¹ (C-Cl stretch) .
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NMR: Distinct signals for tert-butyl protons (~1.4 ppm), piperidine methylenes (2.5–3.5 ppm), and chloromethoxy group (δ 5.2–5.5 ppm for OCH₂Cl) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential acylation and protection steps:
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Piperidine functionalization: Introduce the 3-oxopropyl group through Michael addition or alkylation of 4-piperidone .
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Chloromethoxy installation: Treat the ketone intermediate with chloromethyl chloroformate under basic conditions to form the chloromethoxy-oxopropanoyl moiety .
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Boc protection: React the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Critical Reaction Parameters
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Temperature control: Maintain ≤0°C during chloromethylation to prevent side reactions .
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Solvent selection: Use dichloromethane or THF for acylation steps to enhance solubility .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted starting materials .
Table 2: Hypothetical Synthetic Yield Optimization
Step | Reagent | Yield (%) | Purity (%) |
---|---|---|---|
Piperidine alkylation | 4-Piperidone, acryloyl chloride | 65 | 90 |
Chloromethylation | ClCO₂CH₂Cl, K₂CO₃ | 58 | 85 |
Boc protection | Boc₂O, DMAP | 92 | 98 |
Yields are estimated from analogous procedures .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The Boc group enhances lipid solubility, while the polar ketone and chloromethoxy groups improve aqueous dispersibility:
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LogP (predicted): 2.14–2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: ~5 mg/mL at 25°C, comparable to tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate .
Metabolic Stability
In vitro studies on similar piperidine derivatives show:
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CYP450 interactions: Low affinity for CYP3A4/2D6, suggesting slow hepatic metabolism .
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Plasma stability: Half-life >6 hours in human plasma, attributed to the Boc group’s steric protection .
Applications in Drug Discovery
Intermediate for Kinase Inhibitors
The chloromethoxy-oxopropanoyl group serves as a electrophilic handle for conjugating heterocyclic pharmacophores. For example, coupling with aminopyrimidines yields analogs of imatinib-like kinase inhibitors .
Prodrug Development
The Boc group can be enzymatically cleaved in vivo to release a primary amine, enabling targeted drug delivery. This strategy is utilized in protease-activated anticancer agents .
Regulatory and Patent Landscape
Regulatory Status
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